molecular formula C19H21NO5 B8677195 Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate

Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate

Cat. No. B8677195
M. Wt: 343.4 g/mol
InChI Key: MWNBESDGUNCYLH-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-benzamido-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C19H21NO5/c1-23-16-10-9-14(11-17(16)24-2)15(12-18(21)25-3)20-19(22)13-7-5-4-6-8-13/h4-11,15H,12H2,1-3H3,(H,20,22)

InChI Key

MWNBESDGUNCYLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice bath cooled stirred suspension of methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate hydrochloride (0.689 grams, 2.50 mmol) and triethylamine (0.7 milliliters, 5 mmol) in 15 milliliters of tetrahydrofuran was added 0.3 milliliters of benzoyl chloride (2.6 mmol). The cooling bath was removed after 15 minutes and the mixture stirred for an additional 45 minutes. The reaction mixture was then diluted with 15 milliliters of brine and 15 milliliters of water and then partially concentrated in vacuo to remove the tetrahydrofuran. The reaction slurry was filtered, the solid air-dried, then dried in vacuo (60° C., <1 mm) to afford 0.86 g (100%) of the product as a white powder: 1H NMR (dmso-d6, 250 MHz) δ 8.84 (d, J=8.3 Hz, 1 H, NH), 7.83 (m, 2 H, Ar), 7.60-7.35 (m, 3 H, Ar), 7.06 (s, 1 H, Ar), 6.90 (m, 2 H, Ar), 5.50-5.30 (m, 1 H, CHN), 3.75 (s, 3 H, OCH3), 3.72 (s, 3 H, OCH3), 3.46 (s, 3 H, CO2CH3), 3.05-2.75 (m, 2 H, CH,); 13C NMR (dmso-d6) δ 17 165.6, 148.6, 147.9, 134.9, 134.5, 131.2, 128.3, 127.3, 118.5, 111.6, 110.6, 55.5, 55.5, 51.4, 49.7, 40.6. Anal. Calcd for C19H21,NO5. Theoretical C, 66.46; H, 6.16; N, 4.08. Found C, 66.22; H, 6.05; N, 3.98.
Quantity
0.689 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
100%

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